4-Hexyldecan-1-ol

Description

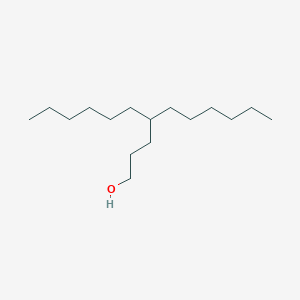

Structure

3D Structure

Properties

IUPAC Name |

4-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFBHTNKSWPVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Branched Fatty Alcohols in Chemical Synthesis and Advanced Materials

Branched fatty alcohols are a class of organic compounds characterized by a long carbon chain with one or more alkyl branches and a terminal hydroxyl (-OH) group. This branched structure imparts distinct physical and chemical properties compared to their linear counterparts, making them valuable in various industrial and research settings.

One of the most significant properties of branched fatty alcohols is their tendency to have lower melting points and pour points. atamankimya.comd-nb.info For instance, the branched C16 isomer, isocetyl alcohol, has a melting point of -30°C, whereas the linear cetyl alcohol melts at 49.3°C. atamankimya.com This enhanced fluidity at low temperatures is a crucial feature for applications such as lubricants, emollients, and detergents designed for cold-temperature operation. atamankimya.com

The branching also disrupts the ability of the carbon chains to pack tightly, which can prevent the formation of gel phases in solutions, improving product handling for formulators. exxonmobilchemical.com This characteristic, combined with their powerful solvency in hydrocarbon fluids, makes them effective solvents or co-solvents in applications like printing inks and coatings. exxonmobilchemical.com

Furthermore, branched fatty alcohols are crucial intermediates in chemical synthesis. exxonmobilchemical.comnih.gov They serve as precursors for a wide range of derivatives, including surfactants created through ethoxylation or sulfation. exxonmobilchemical.comnih.gov Surfactants derived from branched alcohols can exhibit superior performance, such as faster wetting of surfaces, which is advantageous in high-speed industrial processes like textile manufacturing. exxonmobilchemical.com The steric hindrance provided by the branched structure can also influence the self-assembly properties of molecules, a key consideration in the development of prodrug nanoassemblies and other advanced materials. nih.gov Their stability against oxidation and discoloration is another benefit over unsaturated linear alcohols. ocl-journal.org

Research Trajectory of 4 Hexyldecan 1 Ol in Academic Literature

Guerbet Reaction for the Synthesis of this compound

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol, which has double the carbon count of the starting material, minus two hydrogens and one oxygen in the form of a water molecule. wikipedia.orgchemeurope.comaocs.org For the synthesis of this compound (a C16 alcohol), the precursor alcohol is 1-octanol (B28484) (a C8 alcohol). The reaction is typically conducted at high temperatures and requires a catalyst system to proceed efficiently. wikipedia.orgchemeurope.com

Catalyst Systems and Reaction Optimization in Guerbet Homocoupling of Precursor Alcohols

The choice of catalyst is critical for the Guerbet reaction, influencing reaction rates, selectivity, and operating conditions. Historically, the reaction employs strong alkali metal hydroxides or alkoxides (like potassium hydroxide) in conjunction with hydrogenation catalysts such as Raney Nickel. wikipedia.orgchemeurope.com However, research has led to the development of more sophisticated and efficient catalyst systems.

Modern approaches utilize a variety of metallic catalysts, both homogeneous and heterogeneous. google.com

Homogeneous Catalysts: Iridium and ruthenium complexes have been identified as highly effective for alcohol coupling. chemeurope.comaocs.orgunibo.it For instance, iridium complexes can catalyze the Guerbet reaction of primary alcohols to produce β-alkylated dimer alcohols under relatively milder conditions than traditional methods. chemeurope.com Ruthenium-based catalysts, particularly those with diphosphine ligands, have also shown high activity and moderate yields in the homocoupling of long-chain alcohols like 1-octanol. cardiff.ac.uk

The following table summarizes various catalyst systems used for the Guerbet homocoupling of 1-octanol, the precursor to this compound.

| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

| Ru-diphosphine complex | NaOOct (5 mol%) | 150 | 4 | 51 | 15 | 100 |

| CuNi-MgAlOₓ | KOH (1.5 wt%) | 225 | - | - | - | - |

| Unsupported Cu-Ni (80/20) | KOH | - | 3.5 | - | 85.6 | 93.8 |

| Copper chromite | KOH | - | 8 | - | 80 | 85 |

| Copper chromite + Raney nickel | KOH | - | 8 | - | 83 | - |

This table presents data for the synthesis of Guerbet alcohols from C8 and C10 precursors, illustrating typical performance metrics. Data compiled from multiple sources. cardiff.ac.ukgoogle.commdpi.comgoogle.com

Reaction Conditions and Yield Enhancement Strategies in Industrial-Scale Syntheses

On an industrial scale, the synthesis of Guerbet alcohols is optimized to maximize yield and purity while minimizing costs. The reaction is typically performed in the liquid phase at elevated temperatures, often ranging from 180°C to 260°C, and at pressures of 1 bar or higher. wikipedia.orgepo.org

Several strategies are employed to enhance yields:

Catalyst Selection: The use of highly active and selective catalysts, such as the aforementioned copper-nickel systems, is paramount. These catalysts can offer higher reactivity per unit metal weight than traditional options, leading to shorter reaction times and purer products with fewer aldehyde and unsaturated byproducts. google.com

Feedstock Purity: The starting alcohol must be of high purity. The presence of acidic components or water, particularly in bio-alcohols, can degrade the basic catalyst and inhibit the condensation process. epo.org Pre-treatment of the feedstock to remove these impurities is a crucial step for maintaining catalyst activity and achieving high yields. epo.org

Water Removal: The Guerbet reaction produces one molecule of water for every two molecules of alcohol that react. wikipedia.org Efficient removal of this water from the reaction mixture is necessary to drive the equilibrium toward the product side and prevent side reactions.

Process Control: In large-scale production, processes may involve splitting the reaction products and returning the lighter, unreacted alcohols to the reaction chamber for further processing, thereby maximizing the conversion of the starting material. epo.org A patent describing the synthesis of 2-octyl-1-dodecanol (a C20 Guerbet alcohol) from 1-decanol (B1670082) reported a yield of 89.9% and a selectivity of 95.0% using a copper-nickel co-catalyst at 220°C over 3 hours, demonstrating the high efficiency achievable under optimized industrial conditions. google.com

Mechanistic Insights into Guerbet Chemistry for Long-Chain Alcohol Formation

The mechanism of the Guerbet reaction is generally accepted to be a four-step sequence catalyzed by both the base and the metal component. wikipedia.orgaocs.orgcore.ac.uk

The pathway is as follows:

Dehydrogenation (Oxidation): The primary alcohol (e.g., 1-octanol) is first oxidized to its corresponding aldehyde (e.g., octanal). This step is facilitated by the metal catalyst and high temperature. wikipedia.orgchemeurope.com

Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo a base-catalyzed aldol condensation. One aldehyde acts as a nucleophile (after deprotonation at the α-carbon) and attacks the carbonyl carbon of the second aldehyde, forming a β-hydroxy aldehyde.

Dehydration: The resulting β-hydroxy aldehyde is unstable under the reaction conditions and rapidly dehydrates to form an α,β-unsaturated aldehyde (e.g., 2-hexyl-2-decenal).

Throughout this process, side reactions can occur. The Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid, is a potential competing pathway that reduces the yield of the desired Guerbet alcohol. wikipedia.orgchemeurope.com

Alternative Synthetic Routes to this compound and its Analogs

While the Guerbet reaction is the dominant method, other synthetic strategies can be employed to produce this compound and its analogs. These routes often involve the coupling of different precursor molecules followed by a reduction step.

Chain Extension Reactions Involving Fatty Aldehydes and Fatty Alcohols

An alternative synthesis of this compound involves a direct chain extension reaction between a fatty aldehyde and a different fatty alcohol. tiiips.com This method builds the carbon skeleton by combining two different chains, as opposed to the dimerization seen in the Guerbet reaction.

The process can be summarized in the following steps for the synthesis of this compound: tiiips.com

Raw Materials: The precursors are a fatty aldehyde with a 10-carbon chain (decanal) and a fatty alcohol with a 6-carbon chain (hexan-1-ol). tiiips.com

Chain Extension: The aldehyde and alcohol react in the presence of a catalyst (e.g., potassium hydroxide (B78521) or sulfuric acid) to extend the carbon chain. tiiips.com

Reduction: The intermediate product from the chain extension is then reduced to form the final alcohol, this compound. tiiips.com

This pathway highlights the metabolic relationship between fatty aldehydes and fatty alcohols, which are interconvertible and serve as building blocks for a variety of lipids. acs.orgnih.gov

Catalytic Reduction Strategies for the Formation of this compound from Precursors

Catalytic reduction is a key final step in many synthetic routes to this compound, where an unsaturated precursor or a carbonyl compound is converted to the saturated primary alcohol.

One documented synthesis involves the catalytic hydrogenation of an unsaturated precursor. In this route, 4-hexyldec-1-ene is dissolved in a solvent like ethyl acetate, and a palladium-on-carbon (Pd/C) catalyst is added. uantwerpen.be The mixture is then exposed to hydrogen gas, which reduces the double bond to yield this compound. uantwerpen.be

Another common strategy is the reduction of the corresponding aldehyde, 2-hexyldecanal. This aldehyde can be synthesized and then reduced to this compound. Standard reducing agents for converting aldehydes to primary alcohols include sodium borohydride (B1222165) or lithium aluminum hydride. Catalytic hydrogenation using catalysts such as palladium-carbon or platinum-carbon in the presence of hydrogen gas is also an effective method. google.com

Preparation of Related Branched Alkyl Chains for Functional Materials

The synthesis of branched alkyl chains, such as the one found in this compound, is crucial for the development of advanced functional materials. These branched structures are known to enhance solubility and modify the physical properties of materials, making them suitable for applications in organic electronics and as specialty surfactants. nih.govfishersci.ca The primary route to this compound and related β-alkylated dimer alcohols is the Guerbet reaction. aocs.orguni.lu This reaction involves the self-condensation of a primary aliphatic alcohol at elevated temperatures in the presence of a catalyst. aocs.org

The Guerbet reaction proceeds through a sequence of steps:

Dehydrogenation: The starting alcohol is dehydrogenated to form an aldehyde. aocs.org

Aldol Condensation: The resulting aldehydes undergo an aldol condensation. aocs.org

Dehydration: The aldol product is then dehydrated.

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the branched-chain alcohol. aocs.org

A specific synthesis for this compound has been detailed, starting from a protected 1,4-butanediol. uantwerpen.be The process involves a Grignard reaction with 1-bromohexane, followed by deoxygenation and deprotection steps to yield the final alcohol. uantwerpen.be Catalytic systems for the Guerbet reaction are diverse and can be either homogeneous or heterogeneous. uni.lu Systems often employ a combination of a metal catalyst (such as nickel, palladium, or copper) and a base like potassium hydroxide. aocs.orggoogle.com For example, Ni-Cu hydrotalcite-derived mixed oxides have been shown to be highly selective and stable catalysts for this transformation. The specific catalyst and reaction conditions can be tuned to optimize the yield and selectivity towards the desired Guerbet alcohol. cardiff.ac.uk

The introduction of these branched alkyl chains into conjugated molecules can significantly increase the mobility of charge carriers, a property of great importance for materials used in organic field-effect transistors and solar cells. regulations.gov

Chemical Reactivity and Derivatization Studies of this compound

The primary alcohol group in this compound is a key site for a variety of chemical transformations, allowing for its conversion into a range of derivatives with tailored properties.

Oxidation Pathways and Corresponding Product Formations

Guerbet alcohols can be readily oxidized to form their corresponding carboxylic acids, known as Guerbet acids. aocs.orgresearchgate.net The oxidation of this compound yields 4-Hexyldecanoic acid. This transformation can be achieved through several methods. A common laboratory method involves the use of oxidizing agents like Dess-Martin periodinane. escholarship.org Industrial processes may involve a two-step reaction where the alcohol is first dehydrogenated to the corresponding Guerbet aldehyde in the presence of a catalyst, which is then oxidized to the carboxylic acid using oxygen or an oxygen-containing gas mixture. google.com This oxidation is often carried out at temperatures between 20 to 60 °C in the presence of basic catalysts like alkali metal hydroxides. google.com Another effective method is oxidative alkali fusion, which uses alkali metal salts to dehydrogenate the alcohol, providing excellent yields of the carboxylic acid. scientificspectator.comresearchgate.net

The resulting 4-hexyldecanoic acid is a branched medium-chain fatty acid and serves as a valuable intermediate in its own right, for instance, in the synthesis of specialized ligands for perovskite quantum dots or in the production of ionizable lipids for drug delivery systems. nih.govrsc.orgrsc.org

Esterification Reactions and Ester Product Characterization

The hydroxyl group of this compound can undergo esterification with a wide range of carboxylic acids to produce esters with diverse properties. aocs.org These reactions are typically conducted at temperatures between 120°C and 300°C, often under conditions where the water formed is removed to drive the reaction to completion. google.com Guerbet alcohols are considered excellent base alcohols for esterification. thegoodscentscompany.com

The resulting esters, particularly those derived from fatty acids or dicarboxylic acids, are used as lubricants and emollients. aocs.orggoogle.com For example, esters formed from the reaction of a Guerbet alcohol with a diacid can result in mono- or di-esters, depending on the reaction stoichiometry. google.com The esterification of this compound with acrylic acid would produce 4-hexyldecyl acrylate (B77674), a monomer that can be used in polymer synthesis. The characterization of these ester products typically involves standard spectroscopic techniques to confirm their structure.

Ethoxylation and Propoxylation Reactions

This compound, like other Guerbet alcohols, can be reacted with ethylene (B1197577) oxide (EO) and/or propylene (B89431) oxide (PO) to produce alkoxylated derivatives. thegoodscentscompany.com These reactions are typically carried out under basic catalysis (e.g., KOH or NaOH) at temperatures ranging from 90°C to 200°C. google.comregulations.gov The process allows for the addition of a controlled number of alkoxy units to the alcohol, which can range from a few to as many as 50 or more. regulations.govgoogle.com

The resulting ethoxylates and propoxylates are non-ionic surfactants with applications in various formulations, including hard surface cleaners and lubricants. google.comgoogle.com The structure of the final product can be a simple block of PO or EO units, or a more complex block-like or random distribution if both reactants are used. google.com For instance, a common approach is to first add propylene oxide units to the alcohol, followed by ethylene oxide units. regulations.gov The sulfated versions of these Guerbet alcohol alkoxylates are also important anionic surfactants. aocs.org

Functionalization for Polymer and Material Precursors

The unique branched structure of this compound makes it an attractive precursor for polymers and functional materials. The conversion of the alcohol to an acrylate or methacrylate (B99206) monomer, such as 4-hexyldecyl acrylate, is a key functionalization step. google.com These monomers can then be polymerized, typically via free-radical polymerization, to create poly(acrylate)s. researchgate.net

Polymers with long, branched alkyl side chains, such as poly(4-hexyldecyl acrylate), can exhibit interesting properties. For example, long-chain poly(alkyl acrylate)s are used as phase change materials for thermal energy storage and as viscosity index improvers in lubricating oils. acs.org The bulky, branched side chain derived from this compound can influence the polymer's glass transition temperature, solubility, and self-organization behavior. mdpi.com Furthermore, derivatives of this compound, specifically 2-hexyldecanoic acid (an isomer of the oxidation product), are used in the synthesis of the ionizable lipid ALC-0315, a critical component in mRNA vaccines, highlighting the importance of these branched structures in advanced biomedical applications. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Hexyldecan 1 Ol

Spectroscopic Investigations of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For this compound (C16H34O), both ¹H and ¹³C NMR provide critical information to confirm its molecular structure. nih.govlibretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. Key expected signals for this compound would include:

A triplet signal for the terminal methyl protons (-CH₃) of the hexyl and decyl chains.

A complex multiplet for the numerous methylene (B1212753) protons (-CH₂-) in the alkyl chains.

A multiplet for the methine proton (-CH-) at the branch point.

A distinct signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

A signal for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Expected signals for this compound would correspond to:

Signals for the terminal methyl carbons.

A series of signals for the methylene carbons within the straight-chain portions of the molecule.

A distinct signal for the methine carbon at the branch point.

A signal for the carbon atom bonded to the hydroxyl group (-CH₂OH), typically shifted downfield.

The precise chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the this compound structure. rsc.orgrsc.orgresearchgate.netipb.pt

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.8-0.9 | ~14 |

| Internal -CH₂- | ~1.2-1.4 | ~22-32 |

| -CH- (branch) | ~1.5 | ~35-40 |

| -CH₂OH | ~3.4-3.6 | ~60-65 |

| -OH | Variable | N/A |

Dielectric Relaxation Studies of Monoalcohols using Broadband Dielectric Spectroscopy and Thermally Stimulated Depolarization Current Techniques

The dielectric properties of this compound, as a long-chain monoalcohol, can be investigated using Broadband Dielectric Spectroscopy (BDS) and Thermally Stimulated Depolarization Current (TSDC) techniques. atamanchemicals.comatamanchemicals.comsigmaaldrich.comlookchem.comchemicalbook.com These methods provide insights into the molecular dynamics and the influence of hydrogen bonding.

Broadband Dielectric Spectroscopy (BDS): BDS measures the dielectric permittivity and loss of a material over a wide range of frequencies. For monoalcohols, the dielectric spectra are often dominated by a slow, intense Debye-like relaxation process. nih.govaip.org This process is associated with the dynamics of transient supramolecular structures, such as chains and rings, formed through intermolecular hydrogen bonding. nih.gov Studies on long-chain monoalcohols like this compound have shown a broadening of the Debye-like relaxation compared to short-chain alcohols. This broadening can be influenced by temperature and the presence of other molecules. researchgate.net The structural α-relaxation, related to the glass transition, is typically weaker in the dielectric spectra of monoalcohols. aip.org

Thermally Stimulated Depolarization Current (TSDC): TSDC is a low-frequency dielectric technique that provides high resolution for studying overlapping relaxation processes. aip.orgcsic.es In this technique, the sample is polarized by an electric field at a high temperature, cooled to freeze in the polarization, and then the depolarization current is measured during heating. wikipedia.orgresearchgate.net TSDC can be used to characterize the Debye-like and α-relaxations in monoalcohols, especially near the glass transition temperature. aip.org The technique has confirmed the single exponential character of the Debye-like relaxation in some monoalcohols. csic.es

Advanced Characterization in Complex Matrices

Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. mt.comcontractlaboratory.com This method is crucial for verifying the purity and empirical formula of a compound like this compound. mdpi.com

The standard method for CHNSO analysis involves the complete combustion of the sample in an oxygen-rich environment within an elemental analyzer. iitb.ac.inmeasurlabs.com The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. iitb.ac.in The oxygen content is typically determined by pyrolysis in a separate step or calculated by difference. mt.com

For volatile organic liquids, conventional elemental analyzers can face challenges due to sample loss. mdpi.com An alternative and more accurate method combines gas chromatography-mass spectrometry (GC/MS) with gas chromatography-flame ionization detection (GC/FID). mdpi.com

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₆H₃₄O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 16 | 192.176 | 79.25 |

| Hydrogen (H) | 1.008 | 34 | 34.272 | 14.14 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.60 |

| Total | 242.447 | 100.00 |

This compound, as a volatile organic compound (VOC), can be present in various biological secretions. owlstonemedical.commdpi.comwiley.comuniroma2.it The analysis of VOCs in matrices like sweat is a growing field for non-invasive monitoring. mdpi.com

Several analytical techniques are employed for the detection of alcohols and other VOCs in biological fluids:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying VOCs in complex mixtures. wiley.com Solid Phase Microextraction (SPME) is often used as a sample preparation method to extract and concentrate VOCs from the headspace of the biological sample before GC-MS analysis. wiley.com

Wearable Biosensors: There is increasing interest in the development of flexible, wearable biosensors for the real-time monitoring of alcohol levels in sweat. nih.govencyclopedia.pub These sensors can provide a non-invasive way to track alcohol consumption. nih.gov

Colorimetric Analysis: This method relies on a chemical reaction that produces a color change to detect the presence of specific compounds. acs.org While studied for other alcohols like cortisol, the principle could be adapted for other long-chain alcohols. acs.org

Research has shown that bacteria in animal anal sac secretions can produce a variety of VOCs, including long-chain alcohols like 2-hexyldecan-1-ol. researchgate.netplos.orgnih.gov This highlights the potential for this compound to be a biomarker in animal signaling. The analysis of these secretions often involves SPME-GC-MS to identify the volatile components. researchgate.net Furthermore, long-chain fatty alcohols have been identified in the defensive secretions of some insects. gerli.com

The concentration of ethanol (B145695) in sweat has been shown to correlate with blood alcohol levels, making sweat a viable biological fluid for alcohol detection. encyclopedia.pubpopularmechanics.com

Computational Chemistry and Theoretical Investigations of 4 Hexyldecan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules like 4-hexyldecan-1-ol. idosr.org These methods solve the Schrödinger equation for the molecular system, yielding valuable information about its energy, dipole moment, and polarizability. idosr.org

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are powerful tools for estimating the physicochemical parameters of this compound, which are crucial for understanding its behavior in various systems. These predictive models offer a rapid and cost-effective alternative to experimental measurements.

A variety of physicochemical properties can be calculated, including the octanol-water partition coefficient (LogP), which is an indicator of a substance's hydrophobicity, and the boiling point. For this compound, the predicted LogP value is 7.07, suggesting a high degree of lipophilicity. Other computed properties are detailed in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄O |

| Molecular Weight | 242.44 g/mol |

| ACD/LogP | 7.07 |

| #H Bond Acceptors | 1 |

| #H Bond Donors | 1 |

| #Freely Rotating Bonds | 14 |

| Index of Refraction | 1.447 |

| Molar Refractivity | 77.66 cm³ |

| Molar Volume | 290.5 cm³ |

| Surface Tension | 30.5 dyne/cm |

| Boiling Point | 193–197°C at 33 mmHg |

| Flash Point | 113°C |

This table contains data sourced from various computational predictions. guidechem.com

Density Functional Theory (DFT) in Understanding Stability and Reactivity

Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules like this compound. idosr.org DFT calculations are instrumental in understanding the stability and reactivity of this alcohol. By analyzing the molecule's electron density, researchers can predict sites susceptible to electrophilic or nucleophilic attack, providing insights into its chemical behavior. whiterose.ac.uk

DFT methods, such as those employing the M06-2X functional with a def2-TZVP basis set, have been found to offer a good balance between accuracy and computational cost for calculating properties like enthalpies and free energies. nrel.gov The stability of the DFT "wavefunction" is often tested to ensure the reliability of the calculated geometry and electronic structure. nrel.gov These calculations are crucial for predicting reaction pathways and understanding the thermodynamics and kinetics of reactions involving this compound. nrel.govrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. idosr.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamical behavior of systems containing this compound. idosr.org

Simulation of Thermal Oxidation Processes

MD simulations can be used to model the thermal oxidation of organic molecules. mdpi.com This is particularly relevant for understanding the degradation of materials where this compound might be a component, such as in lubricants. mdpi.com Reactive force fields, like ReaxFF, are often employed in these simulations to model the chemical reactions that occur during oxidation at high temperatures. tuwien.ac.at These simulations can track the formation of various oxidation products and provide insights into the degradation pathways at an atomic level. mdpi.comtuwien.ac.at For instance, simulations can reveal how the structure of the alcohol influences its thermal stability and the types of smaller molecules that are formed upon cracking. mdpi.com

Modeling of this compound in Multicomponent Systems

MD simulations are also valuable for studying the behavior of this compound in complex mixtures. For example, in the context of enhanced oil recovery, simulations can model the interactions between this compound, surfactants, water, and hydrocarbons at reservoir conditions. utexas.edu These simulations help in understanding how the branched structure of this compound influences its partitioning between oil and water phases and its role in reducing interfacial tension.

In materials science, MD simulations can be used to investigate how this compound affects the morphology and properties of polymer blends. By modeling the interactions between the alcohol and polymer chains, researchers can predict how it will distribute within the material and influence properties like charge transport in organic solar cells. uantwerpen.be

Theoretical Models of Alcohol Behavior and Interactions

Theoretical models provide a framework for understanding the general behavior of alcohols and their interactions in various environments. These models often complement computational methods by providing conceptual understanding.

The behavior of long-chain branched alcohols like this compound is influenced by a combination of factors, including hydrogen bonding, van der Waals interactions, and steric effects arising from its branched structure. The hydroxyl group allows for hydrogen bonding, which can lead to self-association and influence its physical properties like boiling point and viscosity.

In multicomponent systems, the amphiphilic nature of this compound—with its polar hydroxyl head and a large nonpolar alkyl tail—governs its interfacial activity. Theoretical models of surfactant behavior can be applied to understand how it orients itself at interfaces and contributes to the formation of microemulsions or other organized structures. The branched nature of the alkyl chain can impact the packing of these molecules at interfaces, which can be a key factor in applications like cosmetics and as a solvent. guidechem.com

Investigation of Time Dispersion in Dielectric Debye-like Relaxation

No published studies were found that specifically investigate the time dispersion in dielectric Debye-like relaxation for this compound.

However, this is a known area of research for other branched monoalcohols. For instance, studies on molecules like 2-ethyl-1-hexanol and other octanol (B41247) isomers have been conducted using broadband dielectric spectroscopy (BDS) to probe the reorientation dynamics of permanent electric dipole moments. aip.orgresearchgate.net In many monoalcohols, the dielectric spectra are characterized by a slow, dominant Debye-like process that is distinct from the structural α-relaxation. aip.orgresearchgate.net This Debye process is often associated with the dynamics of hydrogen-bonded supramolecular structures. aip.org Research has shown that for some branched alcohols, the relaxation behavior can be complex, sometimes featuring an additional relaxation process between the Debye and α-processes, which may be attributed to the reorientation of hydroxyl groups. aip.org These investigations provide a theoretical framework and experimental methodology that could be applied to this compound, but such specific data is currently unavailable.

Theoretical Basis for Interfacial Phenomena and Solubilization

There is no specific literature detailing the theoretical basis or computational investigations of interfacial phenomena and solubilization for this compound.

The practical application of the related isomer, 2-Hexyldecan-1-ol, as a surfactant, emollient, and lubricant in cosmetics and industrial processes is documented. guidechem.com Its function in these roles is based on its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allowing it to act at interfaces and solubilize nonpolar substances in polar media and vice-versa. Theoretical investigations for such molecules could involve computational modeling of molecular properties like the octanol-water partition coefficient (LogP) and polar surface area to predict their behavior at interfaces. guidechem.com Furthermore, studies on other long-chain alcohols have explored their use in forming microemulsions with fuels, a practical application of their solubilization capabilities. While these principles are broadly applicable, specific theoretical and computational studies for this compound have not been found.

Biogenic Occurrence and Chemical Ecology of 4 Hexyldecan 1 Ol

Identification of 2-Hexyldecan-1-ol as a Natural Product

Recent analytical studies have confirmed the presence of 2-hexyldecan-1-ol in a variety of natural sources, establishing it as a bona fide natural product. Its identification has been accomplished through modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile compounds in complex mixtures.

While branched-chain alcohols are known components of some essential oils, the presence of 2-hexyldecan-1-ol appears to be specific to certain plant species.

Inula viscosa (Dittrichia viscosa): A 2023 study focusing on the chemical composition of a terpenoid-rich fraction from the leaves of Inula viscosa identified 2-hexyldecan-1-ol. nih.govmdpi.com The analysis was performed using GC-MS on a dichloromethane (B109758) fraction of a methanolic extract, where 2-hexyldecan-1-ol was listed as one of 21 major metabolites. nih.govmdpi.com This was noted as the first time the compound had been reported in this plant. nih.govmdpi.com

Adiantum flabellulatum and Lonicera japonica Thunb.: Extensive research on the essential oil composition of the fern Adiantum flabellulatum and the Japanese Honeysuckle (Lonicera japonica Thunb.) has identified a multitude of compounds. researchgate.netkg.ac.rsresearchgate.netepharmacognosy.comresearchgate.net However, based on available research, 2-hexyldecan-1-ol has not been listed as a constituent of the essential oils from these specific plants. One commercial supplier notes it as a compound isolated from Lonicera japonica Thunb., but primary scientific literature to corroborate this is not readily available. thegoodscentscompany.com

Beyond plant essential oils, 2-hexyldecan-1-ol has been detected as a metabolite in other biological extracts from both flora and fauna.

Marine Algae: The compound was identified in petroleum ether extracts of several Mediterranean seaweeds. Specifically, it was detected in the green alga Enteromorpha intestinalis.

Human Scent: In studies analyzing the chemical composition of human scent for potential forensic or medical applications, 2-hexyl-decan-1-ol was detected in samples collected from individuals. d-nb.info

The table below summarizes the findings from GC-MS analysis of a biological extract containing 2-Hexyldecan-1-ol.

| Source Organism | Extract Type | Identified Compound | Analytical Method | Reference |

| Inula viscosa | Dichloromethane fraction of methanolic leaf extract | 2-Hexyldecan-1-ol | GC-MS | nih.govmdpi.com |

| Enteromorpha intestinalis | Petroleum ether extract | 2-Hexyldecan-1-ol | GC-MS | |

| Human | Scent extract (hexane) | 2-Hexyl-decan-1-ol | GC-MS | d-nb.info |

Presence in Plant Essential Oils (e.g., Adiantum flabellulatum, Lonicera japonica Thunb., Inula viscosa)

Role of 2-Hexyldecan-1-ol in Microbial and Animal Systems

The presence of 2-hexyldecan-1-ol is not limited to plants; it is also produced and utilized within microbial and animal domains, highlighting its diverse ecological roles.

Research supports the "fermentation hypothesis," which posits that symbiotic microorganisms contribute to the chemical profiles of their hosts. nih.govplos.org A key example is the production of 2-hexyldecan-1-ol by bacteria.

A study on the anal sac secretions of the Bengal cat (Felis catus × Prionailurus bengalensis) isolated several bacterial species. nih.govescholarship.org Volatiles produced by cultures of these isolates, including Bacteroides fragilis, Tessaracoccus sp., and Finegoldia magna, were analyzed. nih.govescholarship.org The results showed that these bacteria produce a range of volatile organic compounds (VOCs), including 2-hexyldecan-1-ol. nih.govescholarship.orgresearchgate.net The production of this and other aliphatic alcohols is thought to occur through the modification of products from the fatty acid biosynthetic pathway within the bacteria. researchgate.net

The production of 2-hexyldecan-1-ol by symbiotic bacteria directly links to its presence in animal secretions, where it may function as a chemical signal. Anal sacs in carnivorans are important organs for producing odors used in communication, such as marking territory or signaling identity. nih.govescholarship.org

The table below lists the bacterial isolates from a Bengal cat's anal sac that were found to produce 2-hexyldecan-1-ol.

| Bacterial Isolate | Origin | Produced Compound | Proposed Biosynthetic Pathway | Reference |

| Bacteroides fragilis | Bengal cat anal sac | 2-Hexyldecan-1-ol | Fatty acid metabolism modification | nih.govescholarship.org |

| Tessaracoccus sp. | Bengal cat anal sac | 2-Hexyldecan-1-ol | Fatty acid metabolism modification | nih.govescholarship.org |

| Finegoldia magna | Bengal cat anal sac | 2-Hexyldecan-1-ol | Fatty acid metabolism modification | nih.govescholarship.org |

Production by Bacterial Metabolism

Biogenic Potential in Chemical Engineering and Fuel Research

Beyond its roles in natural ecosystems, the chemical properties of 2-hexyldecan-1-ol lend it potential for industrial applications, particularly in the field of renewable fuels.

One significant challenge in using biodiesel is its potential for aging, which can lead to the formation of oligomers and precipitates, especially when blended with fossil diesel. researchgate.net These precipitates can cause blockages in fuel filters and injection systems. Research has shown that certain alcohols can act as effective solvents to prevent this issue. researchgate.net

In a study testing various solvents, 2-hexyldecan-1-ol was identified as an effective monovalent alcohol for inhibiting precipitate formation in a B10 blend (10% biodiesel, 90% fossil diesel) of aged rapeseed methyl ester (RME). researchgate.net It was found to be one of several acceptable longer-chained alcohols that could prevent the occurrence of precipitates when added at a relatively low concentration. researchgate.net Importantly, its use did not negatively impact the fuel's flash point, allowing the blend to remain within the required specifications of the diesel fuel standard EN 590. researchgate.net This demonstrates a clear biogenic potential for 2-hexyldecan-1-ol as a fuel additive to improve the stability and usability of biodiesel blends.

Evaluation as a Component in Bio-derived Fuels

The isomer, 2-hexyldecan-1-ol, has been evaluated as a component in bio-derived fuels, specifically as an additive to biodiesel blends. Research has focused on its ability to inhibit the formation of precipitates and improve fuel properties.

Studies have shown that adding 2-hexyldecan-1-ol at a concentration of about 8% to a B10 blend (10% biodiesel, 90% diesel) can prevent the occurrence of precipitates while maintaining an acceptable flashpoint according to the DIN EN 590 diesel fuel standard. psu.edufishersci.ca

Engine tests were conducted to analyze the emissions of these modified fuel blends. A B10 blend containing 8% 2-hexyldecan-1-ol (referred to as B10+8HexdecOH) was compared to a standard B10 blend. The results indicated a positive effect on nitrogen oxide (NOx) emissions, showing a reduction compared to the B10 blend without the alcohol additive. psu.edufishersci.ca However, no significant changes were observed for carbon monoxide (CO), hydrocarbon (HC), and particulate matter (PM) emissions. psu.edufishersci.ca

Emission Analysis of Biodiesel Blends

Comparison of emissions from a standard B10 biodiesel blend versus a B10 blend with alcohol additives. Data sourced from engine tests on a single-cylinder test engine. psu.edufishersci.ca

| Fuel Blend | NOx Emissions | CO Emissions | HC Emissions | PM Emissions |

|---|---|---|---|---|

| B10 (90% Diesel, 10% Biodiesel) | Baseline | No remarkable change | No remarkable change | No remarkable change |

| B10 + 8% 2-Hexyldecan-1-ol | Lower than B10 | No remarkable change | No remarkable change | No remarkable change |

| B10 + 6% 1-Octanol (B28484) | Lower than B10 | No remarkable change | No remarkable change | No remarkable change |

| B10 + 8% 3-Methyl-1-butanol | Lower than B10 | No remarkable change | No remarkable change | No remarkable change |

Industrial and Advanced Materials Applications of 4 Hexyldecan 1 Ol

Role as a Chemical Intermediate in Industrial Processes

As a chemical intermediate, 4-Hexyldecan-1-ol is a foundational building block in multi-step synthesis processes. It is not typically an end-product but is transformed into other valuable substances with specific industrial functions.

Raw Material in Chemical Industry Synthesis

In the chemical industry, this compound is a key starting material for producing a range of other chemicals. windows.netatamankimya.com Its utility stems from the reactivity of its primary alcohol group, which can undergo various chemical transformations. It serves as an excellent base alcohol for reactions such as esterification, ethoxylation, and propoxylation, leading to downstream products with unique functional characteristics. thegoodscentscompany.com

A significant application is in the synthesis of monomers for high-performance polymers. For instance, it is used to create 2-hexyldecyl (5-bromothiophen-3-yl)carbamate, an intermediate in the production of polymers for electronic applications. rsc.org Researchers have also detailed its use in preparing other specialized organic molecules, such as 7-(Bromomethyl)pentadecane, by converting the alcohol group to a bromide. tue.nl Furthermore, it is a precursor for synthesizing 4-hexyldecan-1-amine, a primary amine used in the development of organic semiconductors. uantwerpen.be

The synthesis of this compound itself can be achieved through various methods, including the Guerbet reaction, starting from raw materials like n-octanol. chembk.com

Precursor for Lubricants and Additives

This compound is widely identified as a precursor in the manufacturing of lubricants and lubricant additives. windows.netatamankimya.comferwer.comatamanchemicals.com As a Guerbet alcohol, it belongs to a class of branched alcohols known for their favorable properties in lubrication, such as good thermal stability and low pour points. google.comgoogle.com Its structure is beneficial for creating synthetic esters and other derivatives that function as high-performance lubricating agents in sectors including automotive and aerospace. ferwer.com The Global Automotive Declarable Substance List (GADSL) includes 2-Hexyldecan-1-ol (an isomer often discussed alongside or as a proxy in industrial literature) in connection with lubricants. gadsl.org

Utilization as a Processing Aid

Beyond being a reactive raw material, this compound also functions as a processing aid in industrial settings. atamanchemicals.com In this capacity, it is used to improve the efficiency and handling of materials during manufacturing processes. Its release to the environment can occur from its use in processing aids at industrial sites. atamanchemicals.com This application leverages its physical properties, such as its liquid state over a wide temperature range and its solvency, to facilitate the production of other goods.

Applications in Functional Materials and Polymers

The distinct structure of this compound makes it a valuable component in the formulation of sophisticated functional materials, including polymers and organic electronics, where it can act as a solvent, stabilizer, or a critical structural modifier.

Solvent and Stabilizer for Synthetic Raw Materials

This compound is employed as a solvent and stabilizer for various synthetic raw materials. tiiips.com Its capacity to dissolve other organic compounds makes it useful in creating homogeneous mixtures for chemical reactions or product formulations. windows.netatamanchemicals.comnih.gov In a patented cationically cross-linkable organic resin composition, 2-hexyldecan-1-ol is listed as a potential stabilizer (hydrogen donor) to improve the storage stability of the formulation. google.com

Structural Modifier in Organic Semiconductors and Photovoltaic Devices

A key advanced application of this compound is as a precursor for structural modifiers in organic electronics, particularly in organic semiconductors and photovoltaic devices. The branched alkyl chain derived from this alcohol is strategically incorporated into the molecular design of active materials to control their physical and electronic properties. uantwerpen.be

Research has shown that moving the branching point of the alkyl side chain away from the conjugated backbone of a semiconductor polymer can reduce steric hindrance and influence the material's film-forming and packing properties. uantwerpen.be Specifically, the 4-hexyldecyl group has been studied as an alternative to more common 2-ethylhexyl chains. This modification can lead to improved hole mobility and superior photovoltaic performance in bulk heterojunction solar cells. uantwerpen.belookchem.com

This compound is the starting material for synthesizing these crucial side chains. It is reacted to become part of monomers that are then polymerized. rsc.orgrsc.org For example, it has been used to synthesize polymers for solar cells where the branched side chains enhance solubility and influence the morphology of the active layer, which is critical for achieving high power conversion efficiencies. uantwerpen.bewhiterose.ac.uk In one study, non-fullerene acceptors featuring side chains derived from 2-hexyldecan-1-ol were synthesized, leading to organic solar cells with efficiencies exceeding 18%. This demonstrates its integral role in designing the molecular architecture of next-generation organic electronic materials.

Interactive Data Table: Industrial Uses of this compound and Related Isomers

| Use Category | Specific Application | Reference |

| Chemical Intermediate | Raw material for synthesis processes | windows.netatamankimya.com |

| Base alcohol for esterification, ethoxylation | thegoodscentscompany.com | |

| Precursor for lubricants and additives | ferwer.comatamanchemicals.comgoogle.com | |

| Raw material for monomers in polymers | rsc.orguantwerpen.be | |

| Processing Aid | Aid in industrial manufacturing processes | atamanchemicals.com |

| Functional Materials | Solvent and stabilizer | windows.netgoogle.comtiiips.com |

| Structural modifier in organic semiconductors | uantwerpen.be | |

| Component in photovoltaic device materials | rsc.orgwhiterose.ac.uk |

Influence on Optoelectronic Properties

Advanced Extraction and Separation Processes

In the field of analytical chemistry, the structural isomer 2-hexyl-1-decanol (B30547) has been successfully employed as a specialized organic solvent for the extraction and separation of analytes from complex matrices. lookchem.comsigmaaldrich.com Its physical properties, including its hydrophobicity and low water solubility, make it an effective medium for liquid-phase microextraction techniques. lookchem.comcymitquimica.com

A notable application is its use in Parallel Artificial Liquid Membrane Extraction (PALME). lookchem.comsigmaaldrich.com In this technique, a small volume of the organic solvent, such as 2-hexyl-1-decanol, is immobilized in the pores of a hydrophobic membrane, creating a stable liquid membrane that separates a sample (donor) solution from a receiver solution.

This method has been specifically applied to the extraction of non-polar acidic drugs from biological samples like human plasma. lookchem.comsigmaaldrich.com The 2-hexyl-1-decanol serves as a selective barrier, facilitating the transport of the target analytes from the plasma into a clean acceptor solution, effectively isolating them from interfering matrix components prior to analysis. lookchem.com

The table below details this specific analytical application.

| Extraction Technique | Solvent | Application | Function | Reference |

| Parallel Artificial Liquid Membrane Extraction (PALME) | 2-Hexyl-1-decanol | Extraction of non-polar acidic drugs from human plasma | Organic liquid membrane | lookchem.comsigmaaldrich.com |

This application demonstrates the utility of long-chain branched alcohols in advanced sample preparation methods, enabling efficient separation and enhanced sensitivity in chemical analysis. lookchem.comd-nb.info

Future Research Directions and Emerging Trends in 4 Hexyldecan 1 Ol Studies

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 4-hexyldecan-1-ol and its derivatives often involve multi-step processes. One documented method involves the catalytic hydrogenation of a precursor molecule over a palladium on carbon (Pd/C) catalyst. uantwerpen.be Other routes have utilized reagents such as diisopropyl azodicarboxylate (DIAD) in conjunction with triphenylphosphine (B44618) (PPh3) to synthesize derivatives. rsc.org

A significant future trend is the development of more sustainable and efficient synthetic pathways. Research into the Guerbet reaction, which is used to produce branched alcohols like the isomer 2-hexyldecan-1-ol, is a promising avenue. cardiff.ac.uk This reaction can convert simpler, linear alcohols, potentially derived from biomass, into more complex branched structures. cardiff.ac.ukthuenen.de Expanding this chemistry to selectively produce this compound from bio-based feedstocks like triglycerides represents a key area for future investigation. cardiff.ac.uk Furthermore, chemo-enzymatic strategies, which employ enzymes for specific reaction steps, are being explored for related compounds and offer a greener alternative to traditional chemical methods by proceeding under milder conditions. nih.gov The goal is to create "2-step-1-pot" processes that are both efficient and environmentally benign. cardiff.ac.uk

Exploration of Advanced Catalytic Systems for Production and Transformation

Catalysis is central to both the production of this compound and its subsequent use in creating functional materials. For its synthesis, palladium on carbon (Pd/C) has been effectively used for hydrogenation. uantwerpen.be Looking forward, the exploration of advanced catalytic systems for Guerbet-type reactions is a major research focus. Studies on the synthesis of its isomer have highlighted the potential of ruthenium-diphosphine bis-chelate complexes and novel Group 7 metal catalysts, including manganese and rhenium complexes with ligands like diphenylphosphinomethane (dppm). cardiff.ac.uk These catalysts could offer higher activity and selectivity for the homocoupling of long-chain linear alcohols into specific branched products. cardiff.ac.uk

In the transformation of this compound, particularly for its integration into polymers, palladium catalysts such as Pd(PPh3)2Cl2, Pd(OAc)2, and Pd2(dba)3 are crucial for cross-coupling reactions like Stille polymerization. whiterose.ac.ukd-nb.info Future research will likely focus on developing more robust and efficient catalysts that can facilitate these polymerizations with higher molecular weights and greater control over the polymer structure, which is essential for optimizing the properties of the final materials. uni-graz.at

Integration in Next-Generation Functional Materials

A highly promising application of this compound is in the field of organic electronics, specifically in the design of donor-acceptor conjugated polymers for bulk-heterojunction solar cells (BHJSCs). whiterose.ac.ukwhiterose.ac.uk Research has shown that the position of the alkyl branch on the side chains of these polymers significantly impacts their performance. uantwerpen.be

Specifically, moving the branching point from the C2 position (as in the common 2-ethylhexyl or 2-hexyldecyl groups) to the C4 position, creating a 4-hexyldecyl side chain, has demonstrated notable benefits. uantwerpen.benih.gov This structural modification reduces steric hindrance near the polymer's conjugated backbone, which can lead to more favorable film-forming and packing properties. uantwerpen.be The resulting improved nanoscale morphology of the polymer blends, with well-defined bicontinuous donor- and acceptor-rich phases, has been shown to increase photocurrent and lead to higher power conversion efficiencies (PCE) in organic solar cells. uantwerpen.be Future work will continue to explore how subtle changes in the side chain architecture, such as the 4-hexyldecyl group, can be used to fine-tune the optoelectronic properties and morphological stability of next-generation organic electronic materials. uantwerpen.beuni-graz.at

Beyond electronics, this compound has been identified as an effective additive to prevent the formation of precipitates in biodiesel-diesel fuel blends, highlighting its potential role in improving the stability and usability of alternative fuels. thuenen.decigrjournal.org

Deeper Understanding of its Biogenic Pathways and Ecological Significance

The natural occurrence and ecological role of this compound are emerging areas of research. While direct evidence for the 4-isomer is still forthcoming, studies have identified its isomer, 2-hexyldecan-1-ol, in natural sources. It has been tentatively identified as a volatile compound produced by bacteria in the anal sac secretions of the Bengal cat (Felis catus × Prionailurus bengalensis). plos.orgresearchgate.netnih.gov This discovery suggests a potential role in animal chemical signaling and points toward biogenic production through bacterial modification of fatty acid pathways. plos.orgresearchgate.net

Additionally, 2-hexyldecan-1-ol has been detected in the terpenoid-rich fraction of the medicinal plant Inula viscosa. nih.gov These findings for a closely related isomer strongly suggest that this compound may also have undiscovered biogenic pathways. Future research should focus on screening for its presence in various flora and fauna to elucidate its natural origins. Understanding its ecological significance, from its role as a potential semiochemical to its fate and biodegradability in the environment, is crucial, especially given its use in consumer and industrial products. atamanchemicals.com

Advanced Spectroscopic and Analytical Techniques for In Situ Characterization

A thorough understanding of this compound's function, especially within complex systems like polymer films or biological matrices, requires advanced characterization techniques. The structural identity and purity of the molecule and its derivatives are routinely confirmed using methods like Nuclear Magnetic Resonance (1H and 13C NMR) and mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. whiterose.ac.ukrsc.orgbotanyjournals.com

For probing its role in functional materials, more advanced techniques are employed. The influence of the 4-hexyldecyl side chain on the morphology of polymer blends in solar cells has been investigated using high-resolution microscopy and diffraction methods. uantwerpen.be Techniques such as scanning transmission electron microscopy with low-energy-loss spectroscopy (STEM-SI) and two-dimensional grazing incidence X-ray diffraction (2D-GIXRD) are critical for analyzing the nanoscale structure of these active layers in situ. uantwerpen.be In other applications, such as its use as a fuel additive, UV-Vis spectroscopy has been used to monitor its effectiveness in preventing precipitation. thuenen.de Future trends will likely involve the increasing use of these and other sophisticated in situ analytical methods to observe the molecule's behavior in real-time and under operational conditions, providing deeper insights into its mechanism of action in various applications.

Q & A

Q. Example Table: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Guerbet Alkylation | KOH/EtOH | 78 | 96 | |

| Catalytic Hydrogenation | Pd/C | 85 | 98 |

Key Considerations for Advanced Studies

- Experimental Design : Use factorial design (e.g., Taguchi method) to isolate variables affecting yield/purity .

- Data Contradictions : Apply Grubbs’ test to identify outliers in replicate measurements .

- Interdisciplinary Collaboration : Align with frameworks like the "Research Onion" to integrate qualitative/quantitative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.